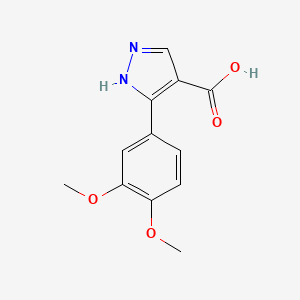

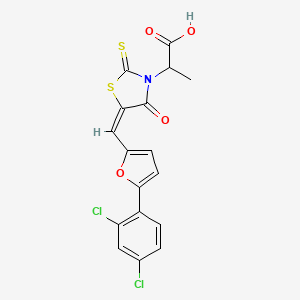

![molecular formula C13H11ClN6OS2 B2430228 3-Chloro-4,5-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde CAS No. 2470436-40-7](/img/structure/B2430228.png)

3-Chloro-4,5-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Benzaldehyde is a simple aromatic aldehyde used as a key building block in the synthesis of various organic compounds .

Synthesis Analysis

Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of these compounds often involves the use of a solvothermal method .Molecular Structure Analysis

The structure of triazole-containing compounds can vary greatly depending on the specific compound. For example, some coordination polymers incorporating triazole ligands have been found to have two-dimensional or three-dimensional structures .Chemical Reactions Analysis

Triazole compounds can participate in a variety of chemical reactions due to their versatile biological activities . They can bind with a variety of enzymes and receptors in the biological system .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary greatly. Some compounds synthesized are thermally stable, exhibit acceptable densities, and have an optimal oxygen balance .Scientific Research Applications

Antiproliferative and Antilipolytic Activities

A series of benzene derivatives, including those similar to the structure of 3-Chloro-4,5-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde, were synthesized and evaluated for their antiproliferative activity against colorectal cancer cells and their ability to inhibit pancreatic lipase. This research indicates the potential of these compounds in the development of treatments for obesity-related colorectal cancer (Shkoor et al., 2021).

Synthesis of Macrocyclic and Heteromacrocyclic Bis(Schiff bases)

Research on the synthesis of new bis(Schiff bases) involved reacting similar benzaldehyde compounds with various alkane-1,ω-diamines. These novel macrocyclic compounds have implications for further chemical applications and possible biological activities (Ahmed, Mekky, & Sanad, 2021).

Synthesis of Novel Bisphenoxy Alkanes

A study on the synthesis of bisphenoxy alkanes using similar benzaldehydes revealed the creation of new compounds with distinct spectroscopic characteristics. This type of chemical synthesis expands the range of novel organic compounds for various applications (Saeed, Qasim, & Hussain, 2015).

Catalysis in Organic Reactions

Research demonstrated the use of similar sulfur-containing compounds as recyclable catalysts in organic reactions. These catalysts showed efficiency in condensation reactions, highlighting their potential in sustainable and cost-effective chemical processes (Tayebi et al., 2011).

Glycosylation Studies

A study focused on the glycosylation of triazole-thiols, which are structurally related to this compound, showed potential for the development of new glycosylated compounds with varied applications in chemistry and biology (El Ashry et al., 2009).

Heterocyclization and Functionalization Studies

Investigations into the heterocyclization and functionalization of triazole derivatives provide insights into the creation of new compounds with potential pharmacological properties. This research contributes to the field of medicinal chemistry (Haggam, 2015).

Diastereoselective Alkylation in Organic Synthesis

Research involving the diastereoselective alkylation of chiral triazole compounds points to significant advancements in organic synthesis, particularly in creating chiral molecules of interest in pharmaceuticals and agrochemicals (Katrizky et al., 1996).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and 1,2,4-triazoles, have been found to interact with a variety of biological targets .

Mode of Action

Compounds containing 1,2,4-triazole moieties are known to interact with their targets through hydrogen-bonding and dipole interactions .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biochemical pathways, including those involved in antimicrobial, antifungal, antiviral, and antitumor activities .

Pharmacokinetics

The solubility of similar compounds in water, alcohol, and ether suggests potential routes of absorption and distribution .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The stability of similar compounds in various solvents suggests that the compound’s action may be influenced by the chemical environment .

Safety and Hazards

Future Directions

Triazole compounds have shown significant potential in various fields, including medicinal chemistry, due to their versatile biological activities . There is ongoing research into the synthesis and pharmacological activities of triazole derivatives , and it’s likely that this will continue to be a fruitful area of study in the future.

properties

IUPAC Name |

3-chloro-4,5-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN6OS2/c1-19-6-15-17-12(19)22-10-4-8(5-21)3-9(14)11(10)23-13-18-16-7-20(13)2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKPBGDHFYWIRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SC2=C(C(=CC(=C2)C=O)Cl)SC3=NN=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

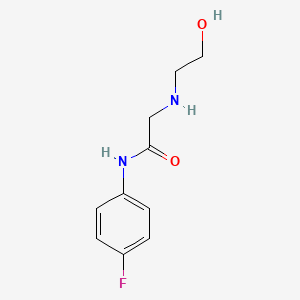

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/no-structure.png)

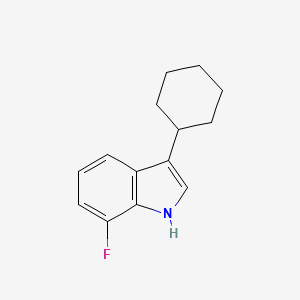

![Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2430146.png)

![N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2430148.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2430150.png)

![2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2430151.png)

![3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2430156.png)